2-[(2-Amino-ethyl)-methyl-amino]-1-furan-2-yl-ethanone
Description
Chemical Structure and Properties 2-[(2-Amino-ethyl)-methyl-amino]-1-furan-2-yl-ethanone (CAS: Not explicitly provided; see Ref: 10-F087136) is a synthetic compound featuring a furan-2-yl ketone core substituted with a secondary amine group (2-aminoethyl-methyl-amino). Its molecular formula is C₁₀H₁₅N₂O₂, with a molecular weight of 195.24 g/mol.
Properties
IUPAC Name |
2-[2-aminoethyl(methyl)amino]-1-(furan-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-11(5-4-10)7-8(12)9-3-2-6-13-9/h2-3,6H,4-5,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTGYALABBALFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC(=O)C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201209203 | |
| Record name | Ethanone, 2-[(2-aminoethyl)methylamino]-1-(2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201209203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353981-35-7 | |
| Record name | Ethanone, 2-[(2-aminoethyl)methylamino]-1-(2-furanyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353981-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-[(2-aminoethyl)methylamino]-1-(2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201209203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-ethyl)-methyl-amino]-1-furan-2-yl-ethanone typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Substitution with Ethanone Group: The furan ring is then reacted with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride to introduce the ethanone group.
Introduction of the 2-(Methylamino)ethyl Group: The final step involves the nucleophilic substitution of the ethanone group with 2-(methylamino)ethylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-ethyl)-methyl-amino]-1-furan-2-yl-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Amino-ethyl)-methyl-amino]-1-furan-2-yl-ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Amino-ethyl)-methyl-amino]-1-furan-2-yl-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations
Amino Group Substitution: The methyl group in the target compound provides moderate steric hindrance compared to cyclopropyl (bulkier) or hydroxyethyl (polar) substituents. This influences solubility and intermolecular interactions .
Heterocyclic Core Variations: Replacing the furan ring with a pyrrole (e.g., 1-(1H-pyrrol-2-yl) analogs in ) alters electron distribution, affecting reactivity in electrophilic substitutions . 2-Acetylfuran () lacks amino substituents, making it less polar but more volatile than the target compound .
Physicochemical Properties: Computational studies (e.g., B3LYP/6-31G* in ) could model electronic properties (e.g., dipole moments, HOMO-LUMO gaps) for comparison, though direct data for the target compound are unavailable. Safety data for analogs (e.g., 1-(2-Amino-6-nitrophenyl)ethanone in ) suggest handling precautions (e.g., avoid inhalation) due to uncharacterized toxicity .
Biological Activity
2-[(2-Amino-ethyl)-methyl-amino]-1-furan-2-yl-ethanone is a compound characterized by its unique furan ring structure and amino groups, which contribute to its potential biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and therapeutic properties, supported by research findings and case studies.
- Chemical Formula : C₉H₁₃N₂O₂
- Molar Mass : 183.21 g/mol
- CAS Number : 1247204-32-5
The biological activity of this compound is thought to arise from its ability to interact with various molecular targets, such as enzymes and receptors. The aminoethyl group may facilitate binding to active sites, while the furan ring can engage in π-π interactions or hydrogen bonding, modulating the activity of target molecules.
Antimicrobial Properties
Research indicates that derivatives of furan-based compounds exhibit antimicrobial activity against various bacterial strains. Preliminary studies suggest that this compound may possess similar properties, making it a candidate for further investigation in antimicrobial applications.
Cytotoxic Effects
Several studies have shown that compounds with structural similarities to this compound exhibit cytotoxic effects against human cancer cell lines. For instance, related furan derivatives have demonstrated significant antiproliferative activity, suggesting potential use in cancer therapeutics .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
